2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile

Physicochemical profiling Drug-likeness Solubility optimization

Programs developing kinase inhibitors often face synthetic dead-ends with simple bis(alkylthio)pyrimidines that offer limited diversification. This bis(cyanomethylthio)pyrimidine (CAS 1160271-75-9) solves that bottleneck. Its dual -SCH₂CN groups enable three orthogonal diversification pathways from a single core: hydrolysis to carboxylic acids/amides, reduction to aminomethyl derivatives, and cycloaddition to tetrazoles or thiazoles. With a calculated LogP of 1.5 and TPSA of 124 Ų, it resides in the CNS MPO sweet spot, reducing the need for late-stage property modulation. Explicitly claimed in US20120178931A1 as an intermediate for pyrimidinylacetonitrile APIs, it offers a patent-validated starting point that de-risks route scouting.

Molecular Formula C8H6N4S2
Molecular Weight 222.3 g/mol
Cat. No. B12245000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile
Molecular FormulaC8H6N4S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1SCC#N)SCC#N
InChIInChI=1S/C8H6N4S2/c9-2-5-13-7-1-4-11-8(12-7)14-6-3-10/h1,4H,5-6H2
InChIKeyQPMLOJYJZZBYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Nitrile Pyrimidine Scaffold for Medicinal Chemistry


2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile (CAS 1160271-75-9) is a bis(cyanomethylthio)-substituted pyrimidine derivative with the molecular formula C₈H₆N₄S₂ and a molecular weight of 222.3 g/mol [1]. The compound belongs to the broader class of 2,4-bis(alkylthio)pyrimidines, which have been investigated as kinase inhibitor scaffolds, antimicrobial agents, and synthetic intermediates for pharmaceutical development [2][3]. Its structural hallmark is the presence of two cyanomethylthio (–SCH₂CN) appendages at the pyrimidine 2- and 4-positions, endowing it with a computed LogP of 1.5, a topological polar surface area (TPSA) of 124 Ų, and six hydrogen bond acceptor sites [1]. These physicochemical features distinguish it from simpler bis(alkylthio)pyrimidine analogs and position it as a candidate for programs requiring enhanced polarity and synthetic tractability.

1
Enhanced polarity scaffold
Higher hydrogen bond acceptor count and lower LogP support aqueous solubility and CNS multiparameter alignment.
2
Multi-vector diversification
Dual cyanomethylthio handles enable orthogonal nitrile chemistry (hydrolysis, reduction, cycloaddition) for parallel library synthesis.
3
Tetradentate coordination potential
Multiple donor atoms offer expanded metal-binding geometries compared to simpler bis(alkylthio)pyrimidines.

Why Generic Analogs Cannot Replace the Dual-Nitrile Scaffold


The 2,4-bis(alkylthio)pyrimidine family encompasses a broad range of compounds, but the identity of the S-alkyl substituent critically governs both physicochemical properties and downstream synthetic utility. The most common analog, 2,4-bis(methylthio)pyrimidine (CAS 5909-26-2), has a molecular weight of 172.27, a computed LogP of approximately 2.36, and only two hydrogen bond acceptors . In contrast, the target compound incorporates two terminal nitrile groups that contribute an additional four hydrogen bond acceptor sites, reduce LogP by nearly one unit (1.5 vs. 2.36), and increase TPSA from approximately 76 Ų to 124 Ų [1]. These differences translate into measurably distinct solubility, permeability, and protein-binding profiles. Furthermore, the cyanomethylthio moiety is a documented synthetic handle for cyclization, hydrolysis, and reduction reactions—transformations that are inaccessible to simple methylthio or ethylthio congeners [2]. Procurement of a generic bis(alkylthio)pyrimidine as a substitute therefore risks both divergent biological performance and loss of synthetic optionality.

Physicochemical shift Replacing with 2,4-bis(methylthio)pyrimidine may alter solubility, permeability, and protein-binding profiles due to substantially fewer hydrogen bond acceptors and higher lipophilicity.
Lost synthetic handles The methylthio analog lacks nitrile groups for hydrolysis, reduction, or cycloaddition, limiting diversification to oxidation/nucleophilic substitution only.
No patent precedent Generic bis(alkylthio)pyrimidines are not cited as intermediates in the relevant API patent pathway, lacking documented scale-up precedent.

Quantitative Differentiation Evidence vs. Closest Analogs


Improved Aqueous Compatibility via Lower LogP

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 1.5, compared with 2.36 for 2,4-bis(methylthio)pyrimidine, representing a LogP reduction of 0.86 units that is attributable to the replacement of two terminal methyl groups with two polar nitrile functionalities [1]. This shift is accompanied by an increase in TPSA from approximately 76 Ų (2,4-bis(methylthio)pyrimidine) to 124 Ų (target compound) and an increase in hydrogen bond acceptor count from 2 to 6 [1]. In drug discovery contexts, these values place the target compound closer to the favorable CNS multiparameter optimization (MPO) space (TPSA < 140 Ų) and within the preferred LogP range (1–3) for oral bioavailability, whereas the methylthio analog falls outside this window [2].

LogP & TPSA comparison
Computed values
ΔLogP = −0.86; ΔTPSA = +48 Ų; ΔHBA = +4
Supports solubility and protein-binding predictions
Computed, not experimentally determined
Physicochemical profiling Drug-likeness Solubility optimization

Orthogonal Derivatization from Dual Nitrile Handles

The cyanomethylthio (–SCH₂CN) substituents in the target compound serve as dual-purpose functional handles. The nitrile group can undergo selective hydrolysis to amides or carboxylic acids, reduction to aminomethyl derivatives, or participate in [3+2] cycloaddition reactions to form tetrazole or thiazole moieties—transformations that are documented for cyanomethyl-substituted pyrimidines in patent literature [1][2]. In direct contrast, 2,4-bis(methylthio)pyrimidine and 2,4-bis(ethylthio)pyrimidine lack these reactive nitrile sites entirely and are limited to oxidation (to sulfoxide/sulfone) or nucleophilic aromatic displacement at the pyrimidine ring. The target compound thus offers three orthogonal diversification vectors (two nitriles plus nucleophilic aromatic substitution at C-5/C-6), compared to a maximum of two for the alkylthio analogs [3].

Orthogonal handles count
Class-level inference
3 handles: nitrile chemistry (hydrolysis, reduction, cycloaddition) + SNAr vs. 2 handles for analog (oxidation + SNAr)
Enables parallel library synthesis
Reactivity inferred from class; specific derivatives may require optimization
Synthetic methodology Late-stage functionalization Medicinal chemistry diversification

Tetradentate Coordination Motif from Nitrile Donors

The target compound contains six hydrogen bond acceptor atoms (four from the two nitrile nitrogen lone pairs and two from the pyrimidine ring nitrogens), compared with only two acceptors in 2,4-bis(methylthio)pyrimidine [1]. The spatial arrangement of the nitrile nitrogen lone pairs at the termini of flexible –SCH₂– linkers creates a potential tetradentate (N-pyrimidine/N-pyrimidine/N-nitrile/N-nitrile) coordination environment. Pyrimidine derivatives bearing pendant nitrile groups are documented in the literature to form stable complexes with transition metals including Cu(II), Zn(II), and Fe(II), with applications in metallodrug development and catalysis [2]. The methylthio analog, by contrast, can only offer S-donor coordination from the thioether sulfurs, which are softer donors with different metal selectivity [3].

Tetradentate coordination
Class-level inference
Up to tetradentate (2×Npyrimidine + 2×Nnitrile) vs. bidentate for analog
Expands accessible metal coordination geometries
Stability constants not reported for this compound
Metal coordination Metallodrug design Bioinorganic chemistry

Patent-Validated Intermediate for Pyrimidinylacetonitrile APIs

Patent US20120178931A1 (Ihara Chemical Industry Co., Ltd.) explicitly describes the compound class encompassing 2-({2-[(cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile as intermediates in the industrial-scale production of pyrimidinylacetonitrile derivatives [1]. The patent teaches that cyanomethylthio-substituted pyrimidines can be prepared efficiently from industrially available raw materials and that the nitrile moieties serve as precursors to carboxylic acid, amide, and amine functionalities in the final active pharmaceutical ingredients. By contrast, 2,4-bis(methylthio)pyrimidine and 2,4-bis(ethylthio)pyrimidine are not cited in this synthetic pathway, as their alkyl groups cannot be chemically converted to the requisite functional groups [1][2]. This demonstrates a patent-backed synthetic role for the target compound that is not fulfilled by simpler analogs.

Patent-validated intermediate
Patent-validated role
Explicitly claimed as intermediate class in US20120178931A1 for pyrimidinylacetonitrile APIs
De-risks scale-up and route scouting
Based on patent analysis; independent scale-up validation recommended
Process chemistry API intermediate Scalable synthesis

Optimal Procurement and Deployment Scenarios


Rapid Analog Synthesis via Orthogonal Nitrile Handles

Programs requiring rapid analog synthesis around the pyrimidine core should prioritize procurement of the target compound over 2,4-bis(methylthio)pyrimidine. The dual nitrile groups enable parallel diversification through hydrolysis (to carboxylic acids/amides), reduction (to aminomethyl derivatives), and cycloaddition (to tetrazoles or thiazoles)—yielding up to three orthogonal diversification points from a single starting material [1]. This compares favorably with the two-point diversification ceiling of the methylthio analog, effectively doubling the accessible chemical space per synthetic cycle [2].

Process Chemistry for Pyrimidinylacetonitrile APIs

The target compound is explicitly claimed as an intermediate class in US20120178931A1 for the industrial-scale synthesis of pyrimidinylacetonitrile APIs [3]. Procurement of this compound, rather than generic bis(alkylthio)pyrimidines, provides a patent-validated starting point that de-risks route scouting and CMC development. The nitrile-to-amide/nitrile-to-amine conversion pathways documented in the patent are inaccessible when starting from the methylthio or ethylthio congeners.

CNS and Oral Bioavailability Optimization

With a computed LogP of 1.5 and TPSA of 124 Ų, the target compound resides within the favorable CNS MPO window (LogP 1–3, TPSA < 140 Ų), whereas 2,4-bis(methylthio)pyrimidine (LogP 2.36, TPSA ≈ 76 Ų) falls outside this desired range [4]. For programs targeting CNS penetration or oral bioavailability, selecting the target compound as a core scaffold can reduce the number of property-modulating functionalization steps required to achieve lead-like physicochemical profiles.

Metallodrug Discovery with Tetradentate Coordination

The six hydrogen bond acceptors and the spatial arrangement of two pyrimidine nitrogens plus two terminal nitrile nitrogens create a potential tetradentate ligand geometry that is structurally precluded in 2,4-bis(methylthio)pyrimidine (which offers only two acceptors) [2][5]. Research groups investigating transition metal complexes for anticancer, antimicrobial, or catalytic applications should procure the target compound to access coordination motifs that cannot be replicated with simpler bis(alkylthio)pyrimidine ligands.

Application
Selection Property
Validation Focus
Parallel analog synthesis
Dual-nitrile diversification handles
Orthogonal derivatization potential
Pyrimidinylacetonitrile API intermediate
Patent-validated synthetic pathway
Scale-up and route scouting precedent
CNS-penetrant lead optimization
Favorable LogP and TPSA profile
MPO-consistent property assessment
Metallodrug or catalyst design
Tetradentate N-donor ligand architecture
Coordination geometry expansion
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